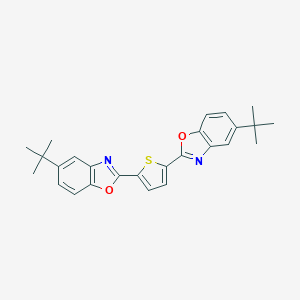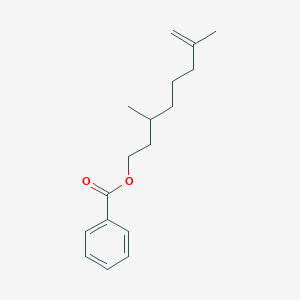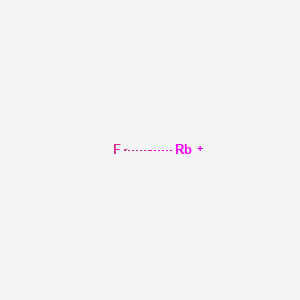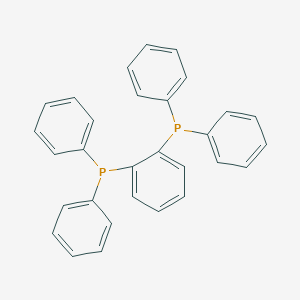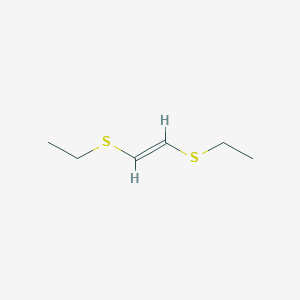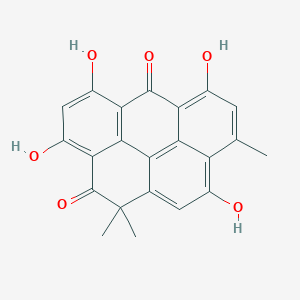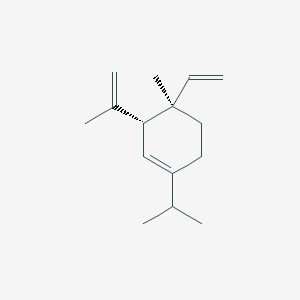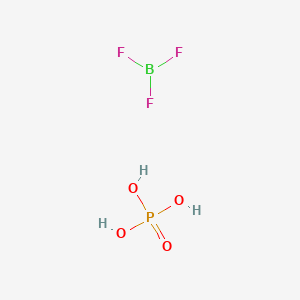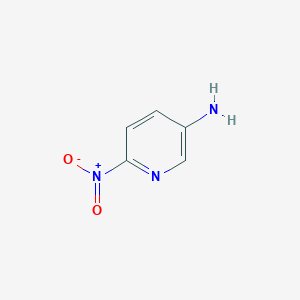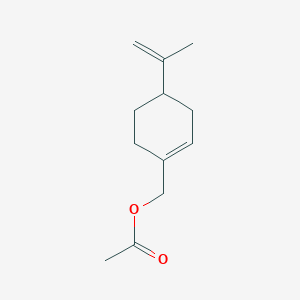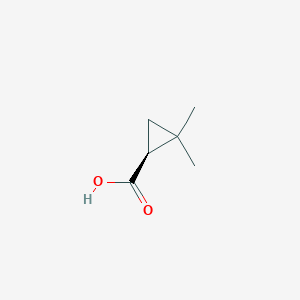
(S)-2,2-Dimethylcyclopropanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid can be achieved through multiple routes. One method involves esterification, cyclopropanation, and hydrolysis starting from 2-methylbutenoic acid, yielding a 44.1% outcome. A chiral resolution process is employed to obtain the desired enantiomer with a 16.7% yield, showcasing the compound's complex synthesis pathway (Chen Xin-zhi, 2005). Additionally, a chemoenzymatic synthesis route provides a green alternative, emphasizing the compound's versatile synthetic accessibility (F. Lugano et al., 1992).
Molecular Structure Analysis
The molecular structure of (S)-2,2-dimethylcyclopropanecarboxylic acid is characterized by its cyclopropane core, which imparts significant strain and reactivity to the molecule. This structural aspect is crucial for its reactivity and the synthesis of derivatives. The stereogenic center at the cyclopropane ring plays a vital role in its chemical behavior and application in asymmetric synthesis.
Chemical Reactions and Properties
(S)-2,2-Dimethylcyclopropanecarboxylic acid participates in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to its strained cyclopropane ring and carboxylic acid functionality. Its reactivity towards different reagents and conditions underscores its versatility in synthetic chemistry. For instance, its involvement in cycloaddition reactions with electron-deficient olefins highlights its synthetic utility (S. Yamago et al., 1994).
Applications De Recherche Scientifique
Synthesis of Cilastatin Precursor : This acid is a key intermediate in the synthesis of cilastatin, a renal dipeptidase inhibitor often used in combination with antibiotics (L. Jun, 2004). (Qinwei Wang et al., 1998) also discuss the synthesis of this compound as a precursor for cilastatin.
Chiral Resolution and Synthesis Methods : Various methods for the synthesis and chiral resolution of this compound have been explored. For instance, (Li Gong, 2007) reviewed different synthesis routes and resolution methods. (Chen Xin-zhi, 2005) details another synthesis route and an improved chiral resolution procedure.
Lipase-Catalyzed Synthesis : The enzymatic synthesis of this acid using lipase is another notable application. (He Junyao, 2010) discusses the lipase-catalyzed asymmetric hydrolysis of a related ester to produce this compound with high enantioselectivity.
Biological Activity and Derivatives : This acid has been used as a leading compound due to its biological activity. (Wang Jing, 2008) synthesized derivatives with higher yields. (L. Tian et al., 2009) also synthesized new derivatives, noting their herbicidal and fungicidal activities.
Biotransformation : Biotransformations using Rhodococcus sp. were studied for the enantioselective synthesis of various cyclopropanecarboxylic acids and amides, including derivatives of this compound (Meining Wang & Guo-Qiang Feng, 2003).
Insecticidal Applications : Research by (E. Bosone et al., 1986) on compounds derived from this acid showed variation in insecticidal activity based on the structure of the side chain.
Enantioselective Production Using Nitrile Hydratase and Amidase : The compound's enantioselective production was investigated, highlighting the amidase activity in a two-step reaction involving nitrile hydratase (Soo-Jin Yeom et al., 2007).
Thermodynamic Properties : The heat capacities and thermodynamic properties of this compound and its derivatives have been studied, providing insight into their physical characteristics (B. Xue et al., 2008).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards (e.g., flammability, corrosiveness), and appropriate safety precautions.
Orientations Futures
This involves identifying areas where further research is needed, potential applications of the compound, and its role in future scientific developments.
For a specific compound like “(S)-2,2-Dimethylcyclopropanecarboxylic acid”, you would need to consult the scientific literature or databases for information in each of these categories. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubMed for biological information, SciFinder for chemical information, or Google Scholar can be good places to start. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these areas, you might want to consult with a scientist or a professor. They can often help explain these concepts or point you to resources to learn more.
Propriétés
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436524 | |
| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-Dimethylcyclopropanecarboxylic acid | |
CAS RN |
14590-53-5 | |
| Record name | (+)-2,2-Dimethylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14590-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



